An In-depth Technical Guide to 1,1-Bis(methylthio)-2-nitroethylene: Properties, Structure, and Synthetic Applications
An In-depth Technical Guide to 1,1-Bis(methylthio)-2-nitroethylene: Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of 1,1-bis(methylthio)-2-nitroethylene. This versatile compound, identified by CAS number 13623-94-4, is a pivotal intermediate in the synthesis of a variety of heterocyclic compounds, most notably the H₂-receptor antagonist, ranitidine. This document details its physicochemical properties, spectroscopic data, and provides structured experimental protocols for its synthesis and common reactions. The logical workflows for its synthesis and its role as a key building block in heterocyclic chemistry are visually represented through diagrams.
Chemical and Physical Properties
1,1-Bis(methylthio)-2-nitroethylene is a yellow crystalline solid at room temperature.[1][2] Its core structure features a nitro-activated double bond, making it a potent Michael acceptor and a valuable precursor in organic synthesis.[3][4] The quantitative properties of this compound are summarized in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 13623-94-4 | [5] |
| Molecular Formula | C₄H₇NO₂S₂ | [5] |
| Molecular Weight | 165.23 g/mol | [5] |
| Appearance | Yellow to brown crystalline powder | |
| Melting Point | 124-128 °C | [6] |
| Solubility | Slightly soluble in chloroform and ethyl acetate. | |
| Purity | Typically >98.0% (GC) | [6] |
Table 1: Physicochemical Properties of 1,1-Bis(methylthio)-2-nitroethylene
Structure and Spectroscopic Data
The structural characteristics of 1,1-bis(methylthio)-2-nitroethylene have been elucidated through various spectroscopic and crystallographic techniques.
Molecular Structure
The molecule consists of a nitroethene backbone with two methylthio groups attached to the C1 carbon. The electron-withdrawing nitro group significantly polarizes the double bond, rendering the C2 carbon electrophilic.
Spectroscopic Analysis
A summary of the key spectroscopic data is presented in Table 2.
| Spectroscopic Data | Key Features and Interpretation | Reference(s) |
| ¹H NMR | A Certificate of Analysis indicates a spectrum consistent with the structure. The spectrum is expected to show signals for the two methyl groups and the vinylic proton. | |
| ¹³C NMR | Expected to show distinct signals for the methyl carbons, the two sp² hybridized carbons of the double bond, with the carbon bearing the nitro group being significantly deshielded. | |
| Infrared (IR) | The IR spectrum will exhibit characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), C=C double bond, and C-H bonds of the methyl groups. | [7] |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and fragmentation patterns corresponding to the loss of methyl, methylthio, and nitro groups. | |
| Crystal Structure | The crystal structure has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 278831. | [5] |
Table 2: Spectroscopic Data for 1,1-Bis(methylthio)-2-nitroethylene
Experimental Protocols
Synthesis of 1,1-Bis(methylthio)-2-nitroethylene
This protocol is a compilation of procedures described in the patent literature for the synthesis of 1,1-bis(methylthio)-2-nitroethylene, which is a precursor to 1-methylamino-1-methylthio-2-nitroethylene, an important intermediate for ranitidine.[8][9]
Reaction Scheme:
Caption: Synthesis of 1,1-Bis(methylthio)-2-nitroethylene.
Materials:
-
Nitromethane
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Dimethyl Sulfate ((CH₃)₂SO₄)
-
Water
-
Activated Carbon
-
60-80% Aqueous Ethanol (for recrystallization)
Procedure:
-
Formation of the Dipotassium Salt: In a suitable reaction vessel, dissolve potassium hydroxide in ethanol or methanol. To this solution, add nitromethane and carbon disulfide. The reaction is typically carried out at a controlled temperature to form 1,1-dipotassium thio-2-nitroethylene.
-
Methylation: The crude dipotassium salt is then subjected to methylation. Without isolation, dimethyl sulfate is added to the reaction mixture. This step results in the formation of the water-insoluble 1,1-bis(methylthio)-2-nitroethylene.
-
Isolation: The solid product is isolated by filtration.
-
Purification (Recrystallization): The crude product can be purified by recrystallization.[8]
-
In a flask, add the crude 1,1-bis(methylthio)-2-nitroethylene to a solution of 60-80% aqueous ethanol containing activated carbon.
-
Heat the mixture to reflux for 1-3 hours.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool to room temperature to induce crystallization.
-
Collect the pale yellow crystals by filtration and wash with cold 60-70% aqueous ethanol to remove adsorbed mother liquor.
-
Dry the purified product.
-
General Protocol for Nucleophilic Substitution/Michael Addition
1,1-Bis(methylthio)-2-nitroethylene is a versatile substrate for nucleophilic substitution, where one of the methylthio groups is displaced, and for Michael addition reactions. This reactivity is central to its use in synthesizing various heterocyclic compounds.[4][10]
Caption: General reaction of 1,1-Bis(methylthio)-2-nitroethylene with a nucleophile.
Materials:
-
1,1-Bis(methylthio)-2-nitroethylene
-
Nucleophile (e.g., primary amine, diamine, thiol)
-
Solvent (e.g., ethanol, acetonitrile)
Procedure:
-
Reaction Setup: Dissolve 1,1-bis(methylthio)-2-nitroethylene in an appropriate solvent in a reaction flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Nucleophile: Add the nucleophile to the solution. The reaction can be carried out at room temperature or heated to reflux, depending on the reactivity of the nucleophile.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Work-up and Isolation: Upon completion of the reaction, the product can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.
Synthetic Applications in Drug Development
The primary application of 1,1-bis(methylthio)-2-nitroethylene in drug development is as a key intermediate in the synthesis of ranitidine.[11] It also serves as a versatile building block for the synthesis of a wide range of other biologically active heterocyclic compounds.[4][12][13]
Caption: Role of 1,1-Bis(methylthio)-2-nitroethylene in synthesis.
The reaction of 1,1-bis(methylthio)-2-nitroethylene with methylamine yields N-methyl-1-(methylthio)-2-nitroethenamine, another crucial intermediate.[11] This subsequent intermediate is then reacted with the appropriate amine side chain to produce ranitidine.[2][11] The ability of 1,1-bis(methylthio)-2-nitroethylene to react with a wide array of nucleophiles allows for the generation of a diverse library of heterocyclic compounds for drug discovery programs.[4][12][13]
Conclusion
1,1-Bis(methylthio)-2-nitroethylene is a highly valuable and versatile chemical intermediate. Its unique structural features, particularly the activated carbon-carbon double bond, allow for a rich and diverse reactivity profile. This guide has summarized its key properties, provided detailed experimental protocols for its synthesis and common reactions, and highlighted its significant role in the synthesis of ranitidine and other heterocyclic structures of medicinal interest. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
References
- 1. EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation - Google Patents [patents.google.com]
- 2. CN1315818C - Synthesis method of ranitidine alkali and its hydrochloride - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,1-Bis(methylthio)-2-nitroethylene | C4H7NO2S2 | CID 83623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. CN1962626A - 1-methylamino-1- methylthio-2-nitroethylene synthesis method - Google Patents [patents.google.com]
- 9. CN104119257A - Preparation method for 1-methylamino-1-methylthio-2-nitroethylene - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Ranitidine synthesis - chemicalbook [chemicalbook.com]
- 12. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. scispace.com [scispace.com]
